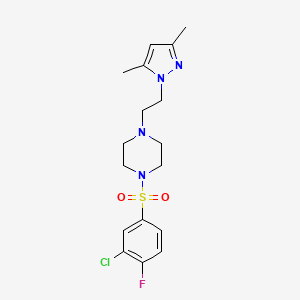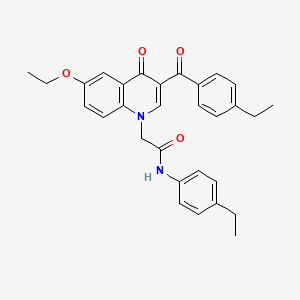![molecular formula C24H18ClN3O B2698634 1-(4-chlorophenyl)-3-(3-methoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901268-65-3](/img/structure/B2698634.png)
1-(4-chlorophenyl)-3-(3-methoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-chlorophenyl)-3-(3-methoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline, also known as CMMPQ, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. CMMPQ belongs to the class of pyrazoloquinoline derivatives, which are known for their diverse biological activities.
Scientific Research Applications
Optical and Structural Properties
Research has shown that derivatives of pyrazoloquinoline possess unique structural and optical properties, making them of interest for materials science and photovoltaic applications. For example, the study on 4H-pyrano[3,2-c]quinoline derivatives by Zeyada et al. (2016) discusses the synthesis of thin films and their structural transformation, maintaining chemical bonds post-deposition. The analysis of their optical properties, such as absorption parameters and electron transition types, suggests potential applications in the development of optoelectronic devices (Zeyada, El-Nahass, & El-Shabaan, 2016).
Corrosion Inhibition
Quinoxaline derivatives, structurally related to pyrazoloquinolines, have been studied for their corrosion inhibition properties. Saraswat and Yadav (2020) synthesized quinoxaline derivatives and assessed their effectiveness as corrosion inhibitors for mild steel in acidic mediums. Their findings demonstrate high inhibition efficiency, suggesting potential industrial applications in protecting metals from corrosion (Saraswat & Yadav, 2020).
Antimicrobial Activities
Compounds within the pyrazoloquinoline family have shown promising antimicrobial activities. A study by Kumara, Sudhakar, & Reddy (2003) explored the microwave-assisted synthesis of pyrazolo[3,4-b]quinolines containing 1,8-naphthyridine moieties, revealing their accelerated reaction rates and improved yields under microwave irradiation. While the direct biological activities of these compounds were not discussed, their structural motifs are often associated with bioactive properties, hinting at potential antimicrobial applications (Kumara, Sudhakar, & Reddy, 2003).
Photovoltaic Applications
Zeyada, El-Nahass, & El-Shabaan (2016) also investigated the photovoltaic properties of 4H-pyrano[3,2-c]quinoline derivatives, demonstrating their suitability for organic-inorganic photodiode fabrication. The study highlights the potential of these compounds in enhancing photovoltaic device performance, with specific focus on the improvement of diode parameters through structural modifications (Zeyada, El-Nahass, & El-Shabaan, 2016).
properties
IUPAC Name |
1-(4-chlorophenyl)-3-(3-methoxyphenyl)-8-methylpyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClN3O/c1-15-6-11-22-20(12-15)24-21(14-26-22)23(16-4-3-5-19(13-16)29-2)27-28(24)18-9-7-17(25)8-10-18/h3-14H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTKTUYSZBZZTST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C3C(=CN=C2C=C1)C(=NN3C4=CC=C(C=C4)Cl)C5=CC(=CC=C5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-chlorophenyl)-3-(3-methoxyphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl N-[4-({3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}sulfonyl)phenyl]carbamate](/img/structure/B2698552.png)

![3-[(2-Nitro-4-sulfamoylphenyl)amino]propanoic acid](/img/structure/B2698556.png)
![2-((4-oxo-3-(4-(trifluoromethoxy)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2698557.png)
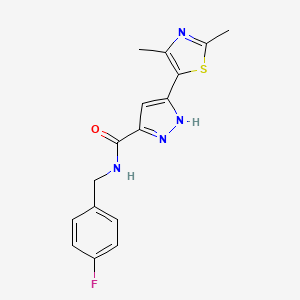
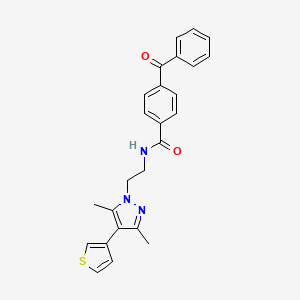
![3-methyl-2-oxo-N-(2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2698565.png)
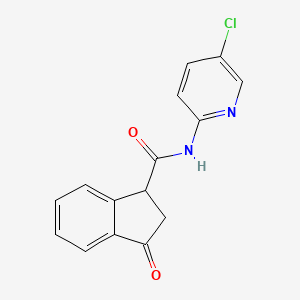
![N-([2,3'-bifuran]-5-ylmethyl)-2-(benzyloxy)acetamide](/img/structure/B2698567.png)
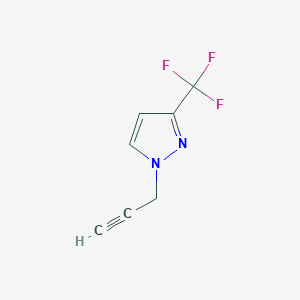
![1-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-2-chloropropan-1-one](/img/structure/B2698571.png)
